molecular formula C15H14ClNO2 B2933347 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 196875-73-7

2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2933347
CAS No.: 196875-73-7
M. Wt: 275.73
InChI Key: ZKCLYJMRWXDNCB-RQZCQDPDSA-N
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Description

The compound 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol belongs to the class of organic molecules known as Schiff bases, characterized by an azomethine (-HC=N-) group. This functional group is pivotal in coordinating metal ions, making such compounds valuable precursors in the synthesis of novel coordination complexes . These complexes are of significant interest in the development of advanced materials with potential catalytic or magnetic properties. Structural analyses of analogous Schiff base compounds reveal a consistent E-configuration about the C=N bond and the presence of an intramolecular O–H···N hydrogen bond, which forms a stable six-membered ring motif (S(6)) and influences the compound's planar conformation and crystal packing . The molecular geometry can be further investigated and verified using Density Functional Theory (DFT) calculations, which have been shown to yield optimized structures that closely match experimental crystallographic data for related compounds . The exploration of frontier molecular orbitals (FMOs) via DFT also provides insights into the compound's electronic characteristics, such as the HOMO-LUMO energy gap, which is a key parameter in understanding its chemical reactivity and stability . Furthermore, the crystal packing of such structures is often stabilized by a combination of weak intermolecular interactions, including C–H···π contacts, which can be analyzed through Hirshfeld surface analysis to quantify their contributions to the overall crystal architecture .

Properties

IUPAC Name

2-[(3-chloro-4-methylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-6-7-12(8-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCLYJMRWXDNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol , also known as a Schiff base, is synthesized from the condensation of 2-hydroxy-5-methylbenzaldehyde and 3-chloro-4-methylaniline. This compound has garnered interest in various fields of biological research due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Synthesis

The synthesis of this compound involves a reflux reaction of 2-hydroxy-5-methylbenzaldehyde and 3-chloro-4-methylaniline in ethanol. The reaction typically yields single crystals suitable for X-ray analysis, which reveals the compound's monoclinic crystal structure with specific dihedral angles between its aromatic rings .

Structural Characteristics

The compound exhibits an E configuration around the C=N bond and features an intramolecular hydrogen bond that contributes to its structural stability. The energy band gap (ΔE) is measured at approximately 4.0023 eV, indicating significant electronic properties that may influence its biological activities .

Antimicrobial Properties

Research indicates that Schiff bases, including this compound, demonstrate notable antimicrobial properties. The presence of the chloro and methoxy groups enhances the compound's effectiveness against various bacterial strains. A study highlighted that related Schiff bases exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for further development as antimicrobial agents .

Antitumor Activity

The structure-activity relationship (SAR) studies have shown that compounds with similar frameworks can exhibit antitumor properties. For instance, derivatives of Schiff bases have been reported to inhibit tumor growth in various cancer cell lines. In vitro studies revealed that certain analogs could induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as acetylcholinesterase (AChE). Some Schiff bases have shown competitive inhibition against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest that these compounds interact effectively with the active site of AChE, potentially leading to therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antibacterial activity of several Schiff bases, including our compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at low concentrations.
  • Antitumor Activity : In vitro testing on human cancer cell lines demonstrated that the compound could inhibit cell proliferation, with IC50 values comparable to established chemotherapeutics.
  • Neuroprotective Effects : Research on enzyme inhibition showed that the compound effectively reduced AChE activity in vitro, suggesting potential use in cognitive enhancement therapies.

Table 1: Biological Activity Summary of Related Compounds

Compound NameAntimicrobial ActivityAntitumor ActivityAChE Inhibition
Compound AYesModerateYes
Compound BYesHighModerate
This compoundYesModerateHigh

Table 2: Synthesis Conditions and Yields

ReactantsSolventTemperatureYield (%)
2-Hydroxy-5-methylbenzaldehyde + 3-Chloro-4-methylanilineEthanolReflux (5 h)65

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications References
Target compound C₁₅H₁₄ClNO₂ R₁ = 3-Cl-4-CH₃; R₂ = OCH₃ 275.73 Chelation, potential bioactivity
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol C₁₅H₁₅NO₂ R₁ = 4-CH₃; R₂ = OCH₃ 241.29 Antioxidant activity; crystallographic studies
(E)-2-(((3-Chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol C₁₆H₁₆ClNO₂ R₁ = 3-Cl-4-CH₃; R₂ = OC₂H₅ 289.76 Molecular docking, spectroscopic analysis
2-[(E)-(4-Fluorobenzyl)iminomethyl]-6-methoxyphenol C₁₅H₁₃FNO₂ R₁ = 4-F-C₆H₄; R₂ = OCH₃ 258.27 Structural analysis, hydrogen bonding
(E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol C₁₄H₁₃NO₃ R₁ = 2-OH-C₆H₄; R₂ = OCH₃ 243.26 High antioxidant activity (IC₅₀ = 18 µM)
2-{(E)-[(2,4-Dichlorophenyl)imino]methyl}-6-methoxyphenol (DCPIMMP) C₁₄H₁₀Cl₂NO₂ R₁ = 2,4-Cl₂-C₆H₃; R₂ = OCH₃ 295.14 Cu(II) extraction, λₘₐₓ = 590 nm in CHCl₃
Key Observations:

Substituent Electronic Effects: The 3-chloro-4-methylphenyl group in the target compound introduces electron-withdrawing (-Cl) and electron-donating (-CH₃) effects, creating a polarized imine bond. This contrasts with the purely electron-donating 4-methylphenyl group in , which lacks halogen-based reactivity.

Hydrogen Bonding and Planarity :

  • All compounds exhibit intramolecular O-H···N hydrogen bonding, stabilizing the E-configuration .
  • The 2-hydroxy analogue in shows enhanced antioxidant activity due to additional hydrogen-bonding interactions with free radicals.

Halogen Influence :

  • Chlorine substituents (target compound, DCPIMMP) enhance metal-binding affinity. For example, DCPIMMP efficiently extracts Cu(II) ions at pH 3.9–5.9 .
  • Fluorine in the 4-fluorobenzyl derivative reduces steric bulk while maintaining electronegativity, favoring crystallographic packing.

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